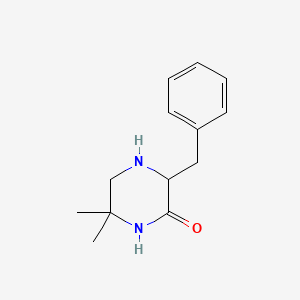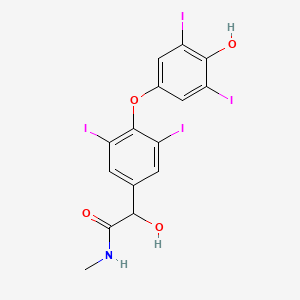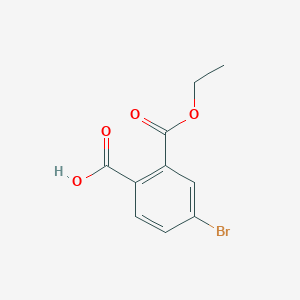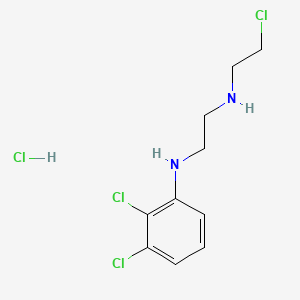
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-chloroethylamine with 2,3-dichlorobenzene under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethylenediamine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as crystallization and filtration, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
- N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine hydrochloride
- N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine hydrochloride
- N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine hydrochloride
These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14Cl4N2 |
|---|---|
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H13Cl3N2.ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;/h1-3,14-15H,4-7H2;1H |
InChI-Schlüssel |
SQFVQNGTZGKWMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


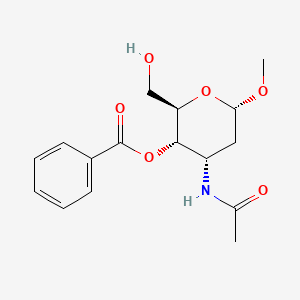
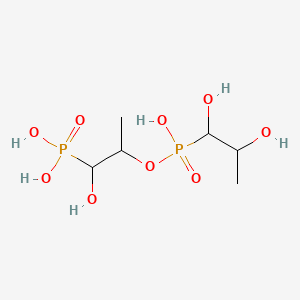
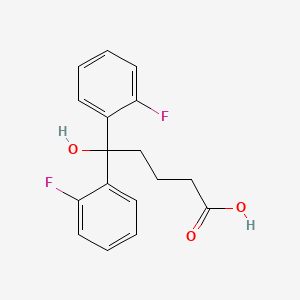
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)



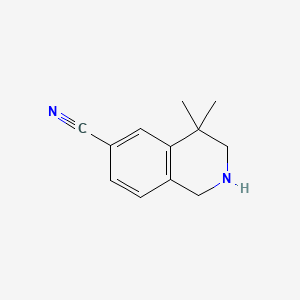
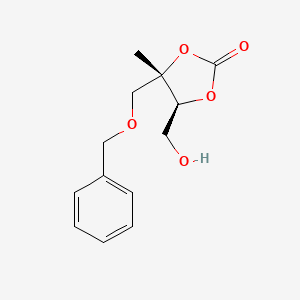
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)

